5-Methyl-6-nitro-benzothiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-nitro-benzothiazol-2-ylamine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-nitro-benzothiazol-2-ylamine typically involves the cyclization of 2-aminobenzenethiol with appropriate nitro and methyl substituents. One common method is the condensation of 2-aminobenzenethiol with 5-methyl-2-nitrobenzaldehyde under acidic conditions, followed by cyclization to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and efficient catalysts to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or hydrogen gas with a suitable catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted benzothiazoles: Formed by electrophilic or nucleophilic substitution reactions
Scientific Research Applications
5-Methyl-6-nitro-benzothiazol-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-6-nitro-benzothiazol-2-ylamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzothiazole ring can also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-nitrobenzothiazole: Similar structure but lacks the methyl group.
5-Methylbenzothiazole: Lacks the nitro group.
6-Nitrobenzothiazole: Lacks the methyl group.
Uniqueness
5-Methyl-6-nitro-benzothiazol-2-ylamine is unique due to the presence of both the nitro and methyl groups, which enhance its chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H7N3O2S |
---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
5-methyl-6-nitro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H7N3O2S/c1-4-2-5-7(14-8(9)10-5)3-6(4)11(12)13/h2-3H,1H3,(H2,9,10) |
InChI Key |
FLAOAQNZIYKJTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.